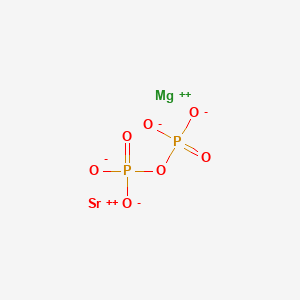
Magnesium strontium diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium strontium diphosphate is an inorganic compound that belongs to the family of phosphates. It is composed of magnesium, strontium, and phosphate ions. This compound is known for its unique structural, morphological, and luminescence properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium strontium diphosphate can be synthesized using the solid-state reaction method. The typical procedure involves mixing stoichiometric amounts of strontium chloride hexahydrate, magnesium oxide, and ammonium dihydrogen phosphate. The mixture is ground thoroughly using an agate mortar and pestle. The ground mixture is then subjected to high-temperature calcination to form the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar solid-state reactions but on a larger scale. The raw materials are mixed in large reactors, and the reaction conditions are carefully controlled to ensure the purity and yield of the final product. The use of advanced techniques such as X-ray diffraction and scanning electron microscopy helps in monitoring the quality of the synthesized compound .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium strontium diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, resulting in the formation of lower oxidation state products.
Substitution: The phosphate groups in the compound can be substituted with other anions or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphate compounds, while reduction may produce lower phosphate compounds .
Wissenschaftliche Forschungsanwendungen
Magnesium strontium diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phosphate-based materials and as a catalyst in various chemical reactions.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical applications, such as bone regeneration and tissue engineering.
Medicine: this compound is explored for its potential in drug delivery systems and as a component in bioactive coatings for implants.
Wirkmechanismus
The mechanism by which magnesium strontium diphosphate exerts its effects involves several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Magnesium strontium diphosphate can be compared with other similar compounds, such as:
Magnesium Phosphate: While both compounds contain magnesium, magnesium phosphate lacks the strontium component, which imparts unique properties to this compound.
Strontium Phosphate: This compound contains strontium but not magnesium, resulting in different structural and functional characteristics.
Calcium Phosphate: Similar in structure but contains calcium instead of magnesium and strontium, leading to variations in biological and chemical properties.
Uniqueness: this compound stands out due to its combined properties of magnesium and strontium, which enhance its biocompatibility, luminescence, and catalytic activity. These unique features make it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
20644-06-8 |
|---|---|
Molekularformel |
MgO7P2Sr |
Molekulargewicht |
285.87 g/mol |
IUPAC-Name |
magnesium;strontium;phosphonato phosphate |
InChI |
InChI=1S/Mg.H4O7P2.Sr/c;1-8(2,3)7-9(4,5)6;/h;(H2,1,2,3)(H2,4,5,6);/q+2;;+2/p-4 |
InChI-Schlüssel |
PHCONXUNVVGOSF-UHFFFAOYSA-J |
Kanonische SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mg+2].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















